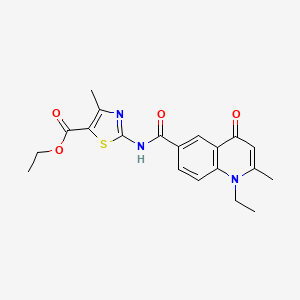

ethyl 2-(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate

Description

This compound is a hybrid heterocyclic molecule featuring a 1,3-thiazole core substituted at the 2-position with a 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-amido group and at the 4- and 5-positions with methyl and ethyl carboxylate groups, respectively. Such structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic stacking (e.g., kinases) .

Properties

IUPAC Name |

ethyl 2-[(1-ethyl-2-methyl-4-oxoquinoline-6-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-5-23-11(3)9-16(24)14-10-13(7-8-15(14)23)18(25)22-20-21-12(4)17(28-20)19(26)27-6-2/h7-10H,5-6H2,1-4H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBVUIYYYMRGPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NC(=C(S3)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Thiazole Ring Formation: The thiazole ring can be formed by the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

Amidation and Esterification: The final steps involve amidation to introduce the amido group and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Substitution: Nucleophilic substitution reactions can take place at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use as a lead compound in drug discovery for treating various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogous thiazole derivatives:

Physicochemical Properties

- Lipophilicity: The target compound’s quinoline group increases logP compared to simpler phenyl or pyridinyl derivatives (e.g., ’s fluorinated compound has a predicted density of 1.222 g/cm³ vs. higher values for quinoline-containing analogs) .

- Solubility : The ethyl carboxylate group in all compounds improves aqueous solubility, critical for drug absorption.

- Stability : Fluorine in ’s derivative reduces metabolic degradation, whereas the target compound’s ethyl and methyl groups may balance stability and clearance .

Biological Activity

Ethyl 2-(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that combines quinoline and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Quinoline Core : This structure contributes to various biological activities, including antimicrobial and anticancer properties.

- Thiazole Ring : Known for its role in medicinal chemistry, thiazoles often exhibit anti-inflammatory and antimicrobial effects.

Molecular Formula

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it can act on bacterial topoisomerases, which are critical targets for antibacterial agents.

Receptor Modulation : It has the potential to bind to various cellular receptors, thereby modulating signal transduction pathways essential for cellular responses.

DNA/RNA Interaction : The compound may intercalate into DNA or RNA, affecting transcription and translation processes crucial for cell proliferation.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. Ethyl 2-(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline) derivatives have been observed to possess antibacterial and antifungal activities. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values as low as 50 µg/mL against various pathogens .

Anticancer Activity

Research indicates that quinoline derivatives can exhibit anticancer effects through multiple pathways:

- Cell Proliferation Inhibition : The compound has been tested in vitro against several cancer cell lines (e.g., MDA-MB-231 for breast cancer), showing promising results in inhibiting cell growth .

Case Studies

- Study on Antibacterial Properties : A study evaluated the antibacterial activity of similar thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated a strong correlation between structural modifications and enhanced antibacterial efficacy .

- Anticancer Efficacy : A recent study demonstrated that a related quinoline derivative significantly inhibited the proliferation of human gastric cancer cells (NUGC-3) with an IC50 value of 0.004 µM .

Comparative Analysis with Related Compounds

The unique combination of quinoline and thiazole structures in this compound distinguishes it from other compounds such as chloroquine and thiamine.

Q & A

Q. What are the recommended synthetic routes for ethyl 2-(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions. A common approach includes:

Quinoline Core Formation : Reacting substituted benzaldehyde derivatives with amine precursors under reflux conditions in acetic acid to form the 1,4-dihydroquinoline scaffold .

Amide Coupling : Introducing the thiazole moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the quinoline-6-carboxylic acid and 4-methyl-1,3-thiazole-5-carboxylate derivatives .

Esterification : Final esterification using ethanol under acidic or basic conditions to yield the target compound.

Q. Optimization Strategies :

- Design of Experiments (DoE) : Use fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .

- Reaction Monitoring : Employ TLC or HPLC to track intermediates and minimize side reactions (e.g., over-esterification) .

Q. Table 1: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoline Formation | Acetic acid, reflux, 5 h | 65–78 | |

| Amide Coupling | EDC/HOBt, DMF, RT, 12 h | 72–85 | |

| Esterification | Ethanol, H₂SO₄, 60°C, 6 h | 88–92 |

Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic methods?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl groups at N1 of quinoline, methyl on thiazole) and rule out regioisomers .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., aromatic protons) .

- Infrared Spectroscopy (IR) : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide bonds) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns .

- HPLC-PDA : Assess purity (>95%) and detect trace impurities .

Q. Table 2: Key Spectral Data

| Technique | Observed Signal | Structural Assignment | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d6) | δ 1.35 (t, 3H, J=7.1 Hz) | Ethyl ester group | |

| ¹³C NMR | δ 165.2 | Thiazole C5-carboxylate | |

| IR | 1715 cm⁻¹ | Ester C=O stretch |

Advanced Research Questions

Q. How can computational chemistry methods be integrated into the design of novel derivatives of this compound?

Methodological Answer: Computational tools enable rational design of derivatives with enhanced properties:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes and transition states, reducing trial-and-error experimentation .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize compounds with high binding affinity .

- ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., solubility, CYP450 interactions) early in development .

Case Study : ICReDD’s workflow combines computational reaction design with experimental validation, accelerating discovery by 30–50% .

Q. What strategies are effective in resolving contradictions in biological activity data across different experimental models?

Methodological Answer: Discrepancies often arise from variations in assay conditions or model systems. Mitigation strategies include:

- Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic assays vs. cell-based assays) .

- Standardized Protocols : Adopt consensus guidelines for critical parameters (e.g., cell line passage number, serum concentration) .

- Meta-Analysis : Pool data from independent studies to identify trends obscured by experimental noise .

Example : A derivative showing low activity in vitro may exhibit enhanced efficacy in vivo due to prodrug metabolism—highlighting the need for pharmacokinetic profiling .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound's derivatives?

Methodological Answer: Stepwise SAR Approach :

Core Modifications : Vary substituents on the quinoline (e.g., ethyl vs. methyl at N1) and thiazole (e.g., halogenation at C4) .

Functional Group Replacement : Substitute ester groups with amides or ketones to modulate lipophilicity .

Bioisosteric Replacement : Replace the thiazole ring with oxazole or triazole to assess electronic effects .

Q. Data Analysis :

- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

- Cluster Analysis : Group derivatives by activity profiles to identify critical pharmacophores .

Q. Table 3: SAR Trends in Analogous Compounds

| Derivative | Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Ethyl 2-(1-ethyl-...) | Baseline | 1.2 µM (Kinase X) | |

| Methyl ester variant | Ester → Methyl | 3.5 µM (Reduced solubility) | |

| CF₃-substituted thiazole | Thiazole-C4 → CF₃ | 0.8 µM (Enhanced binding) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.